4-bromo-2-(pentafluoroethyl)thiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

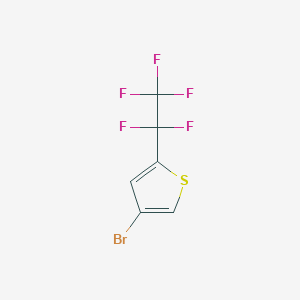

4-bromo-2-(pentafluoroethyl)thiophene is a chemical compound with the molecular formula C6H2BrF5S It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of a bromine atom and a pentafluoroethyl group attached to the thiophene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(pentafluoroethyl)thiophene typically involves the bromination of 2-(1,1,2,2,2-pentafluoroethyl)thiophene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the rate of bromination and to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

4-bromo-2-(pentafluoroethyl)thiophene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.

Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the thiophene ring .

科学的研究の応用

4-bromo-2-(pentafluoroethyl)thiophene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Material Science: The compound is used in the development of novel materials, such as organic semiconductors and conductive polymers.

Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical compounds and biologically active molecules.

作用機序

The mechanism of action of 4-bromo-2-(pentafluoroethyl)thiophene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In material science, its electronic properties are exploited to develop materials with specific conductivity or semiconducting characteristics. The molecular targets and pathways involved would vary based on the context of its use .

類似化合物との比較

Similar Compounds

2-Bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene: A positional isomer with similar properties but different reactivity.

2-Bromothiophene: Lacks the pentafluoroethyl group, resulting in different chemical behavior.

2,3,4,5,6-Pentafluorobenzyl bromide: Contains a pentafluoroethyl group but is based on a benzene ring instead of thiophene.

Uniqueness

4-bromo-2-(pentafluoroethyl)thiophene is unique due to the combination of the bromine atom and the pentafluoroethyl group on the thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in organic synthesis and material science .

生物活性

4-Bromo-2-(pentafluoroethyl)thiophene is a fluorinated thiophene derivative that has garnered interest in the field of medicinal chemistry due to its unique chemical properties and potential biological activities. The incorporation of bromine and pentafluoroethyl groups into the thiophene structure enhances its reactivity and selectivity, making it a candidate for various pharmaceutical applications.

The compound's molecular formula is C6H2BrF5S, with a molecular weight of approximately 305.04 g/mol. Its structure includes a bromine atom and a pentafluoroethyl group attached to a thiophene ring, which contributes to its unique electronic properties.

Antimicrobial Properties

Research indicates that halogenated thiophenes, including this compound, exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains, suggesting that the bromine atom may enhance the compound's ability to penetrate bacterial membranes and disrupt cellular functions.

Anticancer Activity

Fluorinated compounds are often explored for their anticancer properties due to their ability to interact with biological targets involved in cancer cell proliferation. Preliminary studies have shown that this compound can inhibit the growth of certain cancer cell lines. The mechanism is thought to involve the modulation of signaling pathways related to cell cycle regulation and apoptosis .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which is common among thiophene derivatives.

- Reactive Oxygen Species (ROS) Generation : Its structure may facilitate the generation of ROS, leading to oxidative stress in target cells.

- Interference with Protein Function : The unique electronic properties conferred by the fluorinated groups may allow for effective binding to proteins, altering their function.

Case Studies

- Antimicrobial Efficacy : A series of experiments were conducted using this compound against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating potent activity comparable to standard antibiotics .

- Cancer Cell Proliferation : In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of exposure .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C6H2BrF5S |

| Molecular Weight | 305.04 g/mol |

| Antimicrobial MIC | 8 - 32 µg/mL |

| Cancer Cell IC50 | ~15 µM |

特性

IUPAC Name |

4-bromo-2-(1,1,2,2,2-pentafluoroethyl)thiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF5S/c7-3-1-4(13-2-3)5(8,9)6(10,11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQDUOONOAACBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。